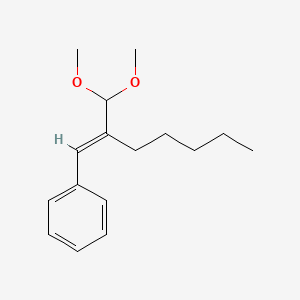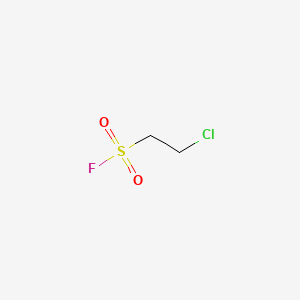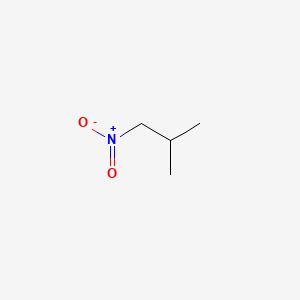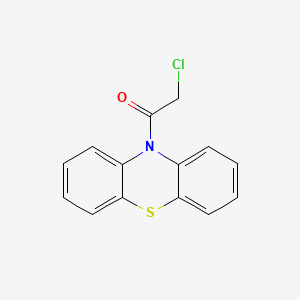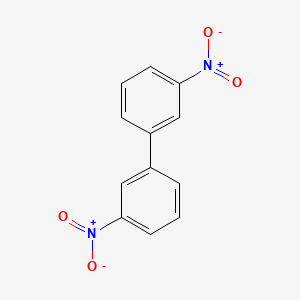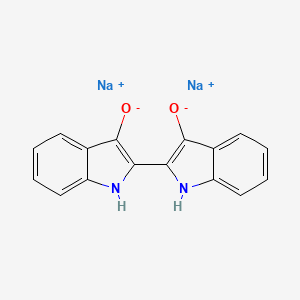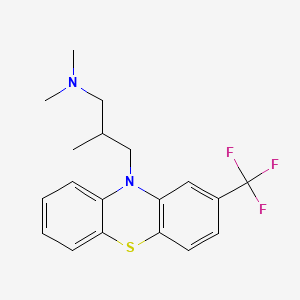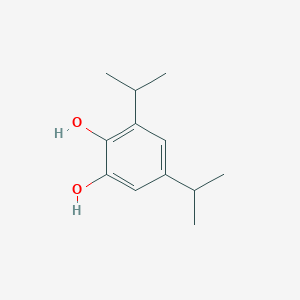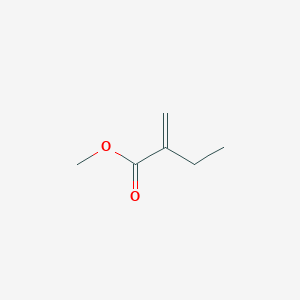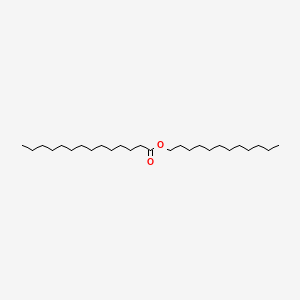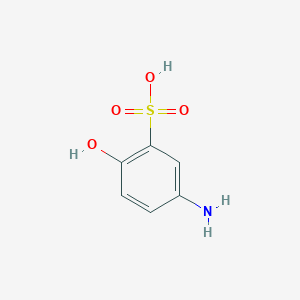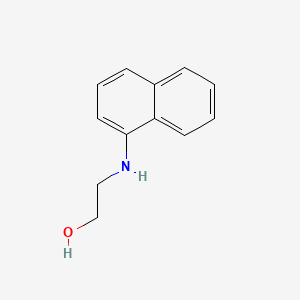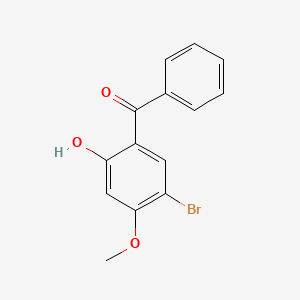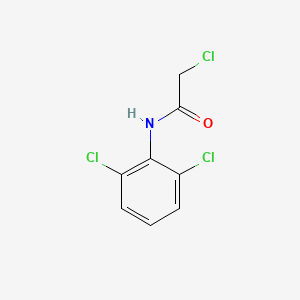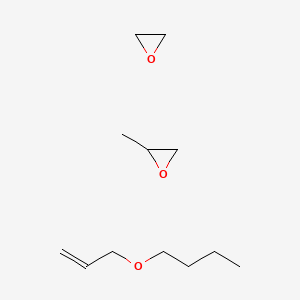
2-methyloxirane;oxirane;1-prop-2-enoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyloxirane;oxirane;1-prop-2-enoxybutane is a versatile polymer compound formed from the reaction of methyl oxirane and butyl 2-propenyl ether. It is known for its strong bonding properties, high tensile strength, flexibility, and excellent resistance to heat, moisture, and chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, butyl 2-propenyl ether involves the polymerization of methyl oxirane with oxirane in the presence of butyl 2-propenyl ether. The reaction typically requires a catalyst, such as a Lewis acid, to initiate the polymerization process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed with the catalyst and subjected to controlled reaction conditions. The polymerization process is monitored to achieve consistent product quality. The resulting polymer is then purified and processed into various forms, such as films, fibers, or coatings, depending on its intended application .
Análisis De Reacciones Químicas
Types of Reactions
2-methyloxirane;oxirane;1-prop-2-enoxybutane undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in polymers with modified functional groups, enhancing their properties for specific applications .
Aplicaciones Científicas De Investigación
2-methyloxirane;oxirane;1-prop-2-enoxybutane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties and resistance to environmental factors
Mecanismo De Acción
The mechanism of action of oxirane, methyl-, polymer with oxirane, butyl 2-propenyl ether involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with other materials, enhancing its adhesive properties. In biological applications, the polymer’s biocompatibility and ability to form hydrogels make it suitable for interacting with cells and tissues, promoting cell growth and tissue regeneration .
Comparación Con Compuestos Similares
Similar Compounds
- Oxirane, 2-methyl-, polymer with oxirane, butyl ether
- Oxirane, methyl-, polymer with oxirane, methyl 2-propenyl ether
- Oxirane, 2-methyl-, polymer with oxirane, mono (2-propylheptyl) ether
Uniqueness
2-methyloxirane;oxirane;1-prop-2-enoxybutane stands out due to its unique combination of high tensile strength, flexibility, and resistance to heat, moisture, and chemicals. These properties make it particularly suitable for applications requiring durable and resilient materials. Additionally, its ability to form strong bonds and its biocompatibility make it a valuable compound in both industrial and biomedical fields .
Propiedades
Número CAS |
9038-92-0 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-methyloxirane;oxirane;1-prop-2-enoxybutane |
InChI |
InChI=1S/C7H14O.C3H6O.C2H4O/c1-3-5-7-8-6-4-2;1-3-2-4-3;1-2-3-1/h4H,2-3,5-7H2,1H3;3H,2H2,1H3;1-2H2 |
Clave InChI |
ANAJQGFHWWCAFE-UHFFFAOYSA-N |
SMILES |
CCCCOCC=C.CC1CO1.C1CO1 |
SMILES canónico |
CCCCOCC=C.CC1CO1.C1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


